![molecular formula C3H2Cl2N2 B103490 4,5-Dichloroimidazole CAS No. 15965-30-7](/img/structure/B103490.png)
4,5-Dichloroimidazole
Overview
Description
4,5-Dichloroimidazole is a chemical compound with the empirical formula C3H2Cl2N2 . It is used in the synthesis of phosphinite complexes and as a precursor for the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles .
Synthesis Analysis
4,5-Dichloroimidazole has been used in the synthesis of phosphinite complexes . It has also been used in the preparation of 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide, a precursor required for the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles .Molecular Structure Analysis
The molecular structure of 4,5-Dichloroimidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two chlorine atoms .Chemical Reactions Analysis
4,5-Dichloroimidazole has been used in the synthesis of various compounds, including phosphinite complexes and 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide . It has also been used in the preparation of zeolitic imidazolate frameworks (ZIFs) for membrane applications .Physical And Chemical Properties Analysis
4,5-Dichloroimidazole is a white to cream or yellow powder . It has a melting point range of 183-185 °C . It is insoluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 334.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis of Phosphinite Complexes
4,5-Dichloroimidazole has been used in the synthesis of phosphinite complexes . Phosphinite complexes are often used as ligands in homogeneous catalysis, which is a type of catalysis where the catalyst is in the same phase as the reactants.
Preparation of 1-Hexyl-3-Methyl-4,5-Dichloroimidazolium Iodide
This compound is also used in the preparation of 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide . This is a type of ionic liquid, which are salts in a liquid state. These types of compounds have a wide range of applications, including use as solvents and electrolytes.
Precursor for Silver-Carbene Complexes
4,5-Dichloroimidazole is used as a precursor required for the preparation of silver-carbene complexes . Silver-carbene complexes are used in a variety of chemical reactions, including cyclopropanation and aziridination reactions.
Loading into L-Tyrosine Polyphosphate Nanoparticles
Another interesting application of 4,5-Dichloroimidazole is its use in the preparation of silver-carbene complex-loaded into L-tyrosine polyphosphate nanoparticles . These nanoparticles can be used in a variety of biomedical applications, including drug delivery and imaging.
Safety And Hazards
Future Directions
4,5-Dichloroimidazole has been used in the synthesis of zeolitic imidazolate frameworks (ZIFs), which are a class of metal–organic frameworks (MOFs) that hold promise for applications in molecular separations, patterning, and sensing . The development of two-dimensional metal–organic framework films for efficient membrane separation is a potential future direction .
properties
IUPAC Name |
4,5-dichloro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJXHRQPLATMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166704 | |
Record name | 4,5-Dichloroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroimidazole | |
CAS RN |
15965-30-7 | |
Record name | 4,5-Dichloroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15965-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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